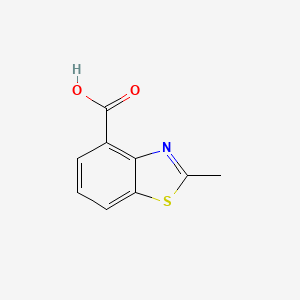
2-Methylbenzothiazole-4-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, Krause and co-workers synthesized some benzothiazole derivatives from the reaction of Methanesulfonic acid (MSA) and the appropriate carboxylic acid at 140 °C for 72 hours with 2-amino-4-chlorothiophenol or 2-amino-4-trifluoromethylthiophenol and the silica gels .Molecular Structure Analysis
The molecular formula of 2-Methylbenzothiazole-4-carboxylic acid is C9H7NO2S, and the molecular weight is 193.22 . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Chemical Reactions Analysis
The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .Physical And Chemical Properties Analysis
MBTCA is a white crystalline solid with a melting point of 190-194°C. The compound is soluble in water and organic solvents, but insoluble in most nonpolar solvents.Applications De Recherche Scientifique
-
Biochemistry and Medicinal Chemistry
- Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
- They have shown a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .
- The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
-
Agriculture
- Benzothiazoles have been used in agriculture, although the specific applications of 2-Methylbenzothiazole-4-carboxylic acid in this field are not mentioned.
-
Materials Science
- Benzothiazoles have also found applications in the field of materials science.
- They are widely used as vulcanization accelerators, antioxidants, plant growth regulators, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices due to their highly pharmaceutical and biological activity .
-
- Benzothiazole based anti-tubercular compounds have been synthesized and their in vitro and in vivo activity studied .
- The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
- Better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
- Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
-
Initiation of Free Radical Polymerization
- 2-Methylbenzothiazole derivatives have been used as green light absorbed sensitizers in the initiation of free radical polymerization .
- These compounds exhibit a strong absorption around 520 nm .
- The dye/borate salt, dye/borate salt/N-methoxypyridinium salt, dye/borate salt/diphenyliodonium salt, and dye/borate salt/1,3,5-triazine derivative combinations are very efficient in initiating of radical photopolymerization of triacrylate .
- Excellent polymerization profiles were obtained .
-
Anti-bacterial and Anti-fungal Compounds
- Benzothiazole derivatives have shown significant anti-bacterial and anti-fungal activities .
- The structure-activity relationship studies have revealed that changes in the functional group at the 2nd position of the benzothiazole ring can drastically change the biological activity of the compounds .
- Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have been developed and tested for their anti-bacterial and anti-fungal activities .
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-1,3-benzothiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-5-10-8-6(9(11)12)3-2-4-7(8)13-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVMGTFQDPAPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzothiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



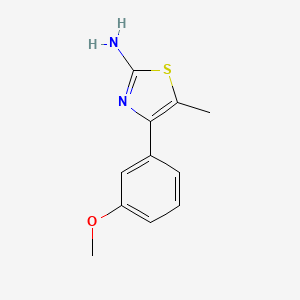

![2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1406051.png)
![N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine](/img/structure/B1406052.png)
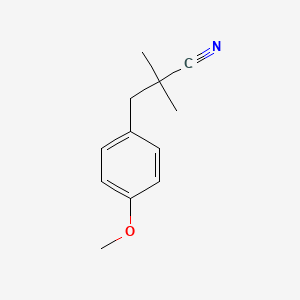
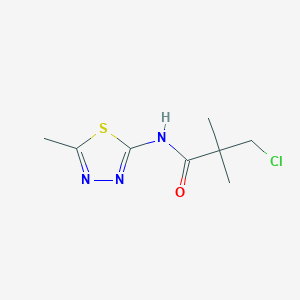
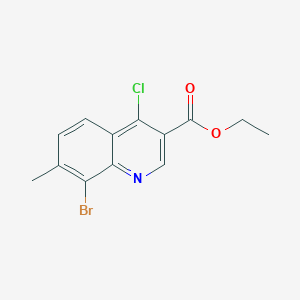
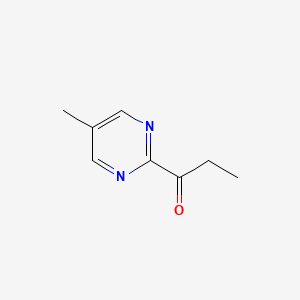
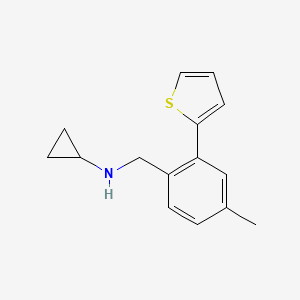
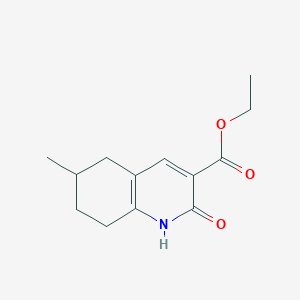
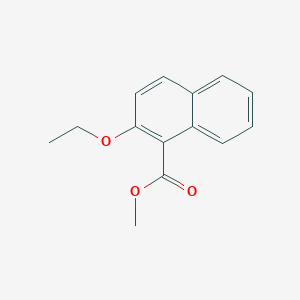
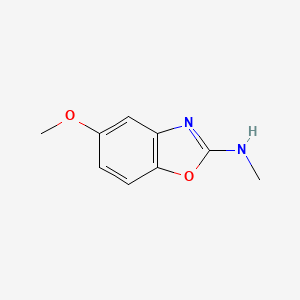

amine](/img/structure/B1406070.png)